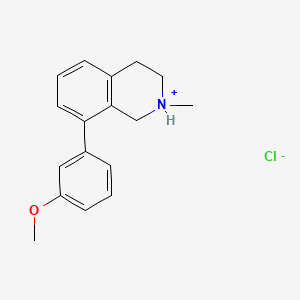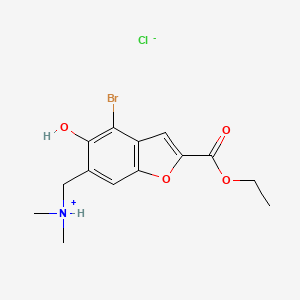
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a benzofuran ring, a bromine atom, a dimethylamino group, and a hydroxy group. The ethyl ester and hydrochloride components further modify its chemical properties, making it a versatile compound for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride typically involves multiple steps. One common method includes the bromination of benzofuran, followed by the introduction of the dimethylamino group through a Mannich reaction. The hydroxy group is then added via a hydroxylation reaction. Finally, the ethyl ester is formed through esterification, and the hydrochloride salt is prepared by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents may also be optimized to improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as a nitro or amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or ammonia (NH3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted benzofuran derivatives.
科学的研究の応用
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The bromine atom and hydroxy group may also play a role in the compound’s binding affinity and specificity. The overall effect of the compound depends on its ability to alter the function of its molecular targets, leading to various biological outcomes.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorophenol: Similar in structure but lacks the benzofuran ring and dimethylamino group.
4-Bromo-6-nitro-2-benzofuran-1(3H)-one: Contains a benzofuran ring and bromine atom but has a nitro group instead of a dimethylamino group.
Uniqueness
2-Benzofurancarboxylic acid, 4-bromo-6-((dimethylamino)methyl)-5-hydroxy-, ethyl ester, hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzofuran ring, bromine atom, dimethylamino group, hydroxy group, ethyl ester, and hydrochloride salt makes it a versatile compound with diverse applications in research and industry.
特性
CAS番号 |
65919-89-3 |
|---|---|
分子式 |
C14H17BrClNO4 |
分子量 |
378.64 g/mol |
IUPAC名 |
(4-bromo-2-ethoxycarbonyl-5-hydroxy-1-benzofuran-6-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C14H16BrNO4.ClH/c1-4-19-14(18)11-6-9-10(20-11)5-8(7-16(2)3)13(17)12(9)15;/h5-6,17H,4,7H2,1-3H3;1H |
InChIキー |
LCDXCJSOHGXSFD-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(O1)C=C(C(=C2Br)O)C[NH+](C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



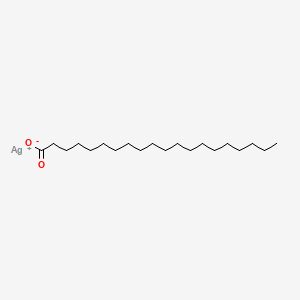
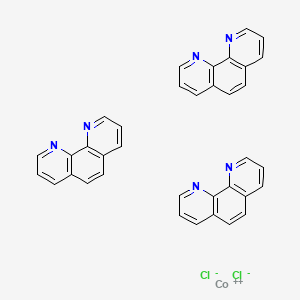
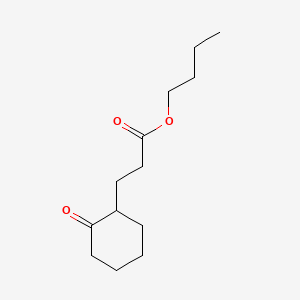
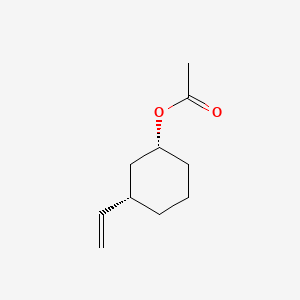
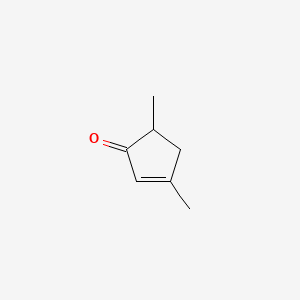
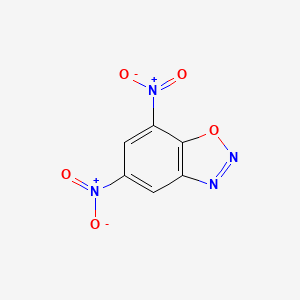
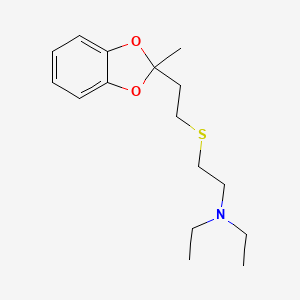
![(3aS,4R,10aS)-2-amino-5-hydroxy-4-(hydroxymethyl)-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purine-10,10-diol](/img/structure/B13776192.png)

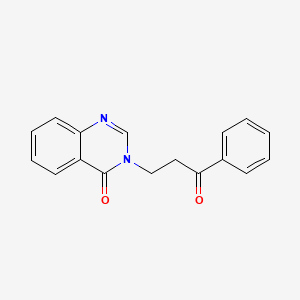

![2,6,7-Trioxabicyclo[2.2.2]octan-4-amine](/img/structure/B13776223.png)
